1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride
Description
Historical Development and Discovery
The development of this compound emerged from systematic research into isoquinoline sulfonamide derivatives during the latter part of the 20th century. The compound was first synthesized as part of broader investigations into calcium-dependent protein kinase inhibitors, with early studies demonstrating its potent inhibitory effects on both myosin light chain kinase and protein kinase C. The initial characterization revealed that this compound, designated as HA-156 in early literature, exhibited competitive inhibition with respect to adenosine triphosphate, with inhibition constant values of 7.3 and 7.2 micromolar for myosin light chain kinase and protein kinase C, respectively.
The synthetic methodology for producing this compound follows established protocols for isoquinoline sulfonamide preparation, involving the reaction of 8-chloro-5-isoquinolinesulfonyl chloride with piperazine under controlled conditions. The synthetic pathway typically begins with 1-chloroisoquinoline, which undergoes sulfonation using fuming sulfuric acid at elevated temperatures to yield 1-chloro-5-isoquinolinesulfonic acid. Subsequent conversion to the corresponding sulfonyl chloride, followed by nucleophilic substitution with piperazine, produces the target compound.
Position in Isoquinoline Sulfonamide Research
This compound occupies a central position within the broader context of isoquinoline sulfonamide research, serving as both a prototype compound and a structural template for derivative development. The compound belongs to the same chemical family as fasudil, a clinically approved Rho-associated protein kinase inhibitor, highlighting the therapeutic potential of this structural class. Research has demonstrated that the isoquinoline sulfonamide scaffold exhibits remarkable versatility in biological applications, with derivatives showing activity against various protein kinases, bacterial enzymes, and cellular targets.
The structure-activity relationship studies surrounding this compound have revealed critical insights into the molecular determinants of biological activity within the isoquinoline sulfonamide family. Investigations have shown that the piperazine ring and isoquinoline moiety are essential for target-selective whole-cell activity, while modifications to either component can significantly impact potency and selectivity. The positioning of the chlorine atom at the 8-position of the isoquinoline ring has been identified as particularly important for maintaining high affinity binding to target proteins.
Chemical Classification and Taxonomy
This compound is classified as a heterocyclic organic compound belonging to the isoquinoline family of alkaloid-related structures. The compound features a bicyclic isoquinoline core system substituted with both chlorine and sulfonamide functional groups, creating a complex molecular architecture with multiple sites for potential biological interaction. The presence of the piperazine ring further categorizes this compound within the broader class of piperazine derivatives, which are known for their diverse pharmacological properties.
From a chemical taxonomy perspective, the compound can be systematically classified as follows: it belongs to the kingdom of organic compounds, specifically within the class of organosulfur compounds due to the presence of the sulfonamide group. The isoquinoline core places it within the quinoline and isoquinoline alkaloids category, while the piperazine substituent adds additional classification within cyclic organic nitrogen compounds. The molecular formula C₁₃H₁₄ClN₃O₂S reflects the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms in specific stoichiometric ratios.
Table 1: Chemical Properties of this compound
Relationship to Other Isoquinolinesulfonyl Derivatives
The structural and functional relationships between this compound and other isoquinolinesulfonyl derivatives reveal important patterns in molecular design and biological activity. Comparative studies have demonstrated that the removal of the chlorine substituent, as observed in compounds such as HA-100 and HA-142, results in markedly decreased affinity for myosin light chain kinase, suggesting that the inhibitory effect of isoquinolinesulfonamide derivatives depends significantly upon the hydrophobicity of the compounds. This observation has been supported by correlation analyses showing a strong relationship between myosin light chain kinase inhibition and hydrophobicity as determined by reverse-phase chromatography.
The compound shares structural similarities with fasudil, another member of the 1-(5-isoquinolinesulfonyl) homopiperazine scaffold family, which has achieved clinical approval for the treatment of cerebral vasospasm. However, the presence of the 8-chloro substituent in this compound confers distinct pharmacological properties compared to fasudil, particularly in terms of selectivity profiles and binding characteristics. Research has also identified relationships with other derivatives such as Y-27632, H-1152, and various analogs that collectively form a family of compounds targeting Rho-associated protein kinases and related enzymes.
Table 2: Comparative Analysis of Related Isoquinolinesulfonyl Derivatives
The investigation of structure-activity relationships has further revealed that modifications to the piperazine ring system can dramatically affect biological activity. Studies examining the replacement of the rigid piperazine ring with flexible ethylenediamine spacers have shown retention of enzymatic activity while losing whole-cell activity, indicating the importance of conformational constraints in maintaining cellular penetration and target engagement. Additionally, the introduction of methyl groups at various positions on either the piperazine or isoquinoline rings has been shown to result in profound losses of both biochemical and whole-cell activities, emphasizing the precise structural requirements for optimal biological function.
Properties
IUPAC Name |
8-chloro-5-piperazin-1-ylsulfonylisoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S.2ClH/c14-12-1-2-13(10-3-4-16-9-11(10)12)20(18,19)17-7-5-15-6-8-17;;/h1-4,9,15H,5-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHZXYKCJZOLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C3C=CN=CC3=C(C=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 8-Chloro-5-isoquinolinesulfonyl Chloride
The first critical intermediate is 8-chloro-5-isoquinolinesulfonyl chloride, generated through sulfonation and subsequent chlorination.
Sulfonation of 8-Chloroisoquinoline
While direct literature on the sulfonation of 8-chloroisoquinoline is limited, analogous methods for isoquinoline derivatives suggest the use of concentrated sulfuric acid or oleum at elevated temperatures (150–200°C) to introduce the sulfonic acid group at the 5-position. For 8-chloroisoquinoline, this step would yield 8-chloro-5-isoquinolinesulfonic acid.
Conversion to Sulfonyl Chloride
The sulfonic acid is then treated with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF). This reaction typically proceeds under reflux (75–85°C) for 4–6 hours, converting the sulfonic acid group to sulfonyl chloride. The crude product, 8-chloro-5-isoquinolinesulfonyl chloride hydrochloride, is isolated via filtration and washed with anhydrous ether.
Key Reaction Conditions:
Coupling with Piperazine and Salt Formation
The sulfonyl chloride intermediate is reacted with piperazine to form the sulfonamide derivative, followed by dihydrochloride salt precipitation.
Piperazine Coupling
A dichloromethane (DCM) solution of 8-chloro-5-isoquinolinesulfonyl chloride is slowly added to a mixture of piperazine and a deacidifying agent (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) at 0–10°C. The reaction proceeds at room temperature for 12–18 hours, with the base neutralizing HCl generated during the coupling. The molar ratio of piperazine to sulfonyl chloride is critical; a 1:1 ratio minimizes side reactions and ensures high yield.
Dihydrochloride Salt Formation
After washing the organic layer with dilute HCl and NaOH to remove unreacted reagents, the product is extracted into DCM. Saturated hydrogen chloride (HCl) in ethanol is added dropwise to precipitate the dihydrochloride salt. Recrystallization from ethanol-water (3:1 v/v) yields pure this compound as an off-white to pale yellow solid.
Purification Data:
| Property | Value | Source |
|---|---|---|
| Recrystallization Solvent | Ethanol-water (3:1) | |
| Melting Point | 198–200°C (decomposition) | |
| Purity | >98% (HPLC) |
Alternative Methods and Optimization Strategies
Use of Cost-Effective Deacidifying Agents
The patent CN102603715A highlights the substitution of expensive high-purity piperazine with cheaper bases like DBU or sodium bicarbonate during coupling. This reduces the molar excess of piperazine required, lowering production costs without compromising yield.
Solvent Selection and Reaction Efficiency
Replacing dichloromethane with tetrahydrofuran (THF) or ethyl acetate has been explored for greener synthesis. However, DCM remains preferred due to its superior solubility for sulfonyl chlorides and ease of removal during workup.
Challenges and Scalability Considerations
Chemical Reactions Analysis
1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The chloro group in the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving enzyme inhibition, particularly those related to calcium signaling pathways.
Medicine: It has potential therapeutic applications due to its ability to modulate kinase activity, which is relevant in various diseases.
Mechanism of Action
The mechanism of action of 1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride involves the inhibition of calcium-ion dependent myosin phosphorylation. This is achieved by binding to the active sites of myosin light chain kinase and protein kinase C, thereby preventing their interaction with calcium ions. This inhibition disrupts the phosphorylation process, leading to altered cellular functions .
Comparison with Similar Compounds
Structural Analogs in the Isoquinolinesulfonamide Family
HA-156 belongs to a class of isoquinolinesulfonamide derivatives with modifications influencing kinase selectivity and potency. Key analogs include:
Key Findings :
- The 8-chloro group in HA-156 enhances hydrophobicity, critical for MLC-kinase binding .
- HA-140, with a reversed chloro substitution (5-chloro-8-sulfonyl), exhibits greater PKC selectivity (Kᵢ = 3.8 µM) .
- Dechlorination (HA-100, HA-142) drastically reduces kinase affinity, emphasizing the role of halogenation in bioactivity .
Arylpiperazine Derivatives with Divergent Pharmacological Targets
HA-156 differs significantly from arylpiperazine derivatives targeting neurotransmitter receptors:
Key Findings :
Key Findings :
- HA-156 is primarily a research tool, unlike clinically used piperazines like hydroxyzine .
Biological Activity
1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Isoquinoline moiety : This contributes to its biological activity.
- Piperazine ring : Known for enhancing solubility and bioavailability.
- Chloro substituent : May influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for cellular metabolism, including those involved in nucleotide synthesis.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially affecting signaling pathways associated with mood regulation and cognition.
Biological Activity Overview
The biological activity of this compound has been studied across various models, revealing its potential in treating several conditions.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties, particularly against Mycobacterium tuberculosis. Research indicates that it inhibits inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for nucleotide synthesis in bacteria. This inhibition leads to reduced bacterial proliferation and offers a promising avenue for developing new anti-tubercular agents .
Anticancer Properties
Studies have suggested that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism involves inducing apoptosis through the modulation of key signaling pathways, such as those involving caspases and Bcl-2 family proteins.
Study 1: Antitubercular Activity
A study focused on the structure-activity relationship (SAR) of piperazine derivatives found that modifications to the isoquinoline sulfonamide structure enhance potency against Mycobacterium tuberculosis. The results indicated that specific structural components are critical for effective IMPDH inhibition .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 2.5 | IMPDH |
| Control Compound | 10 | IMPDH |
Study 2: Anticancer Evaluation
In vitro studies demonstrated that the compound inhibits the growth of breast cancer cell lines (MCF-7). The treatment led to a decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| MDA-MB-231 | 20 | Cell cycle arrest |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and a moderate half-life, making it suitable for therapeutic use. Studies suggest rapid absorption and distribution in tissues, with metabolism primarily occurring in the liver.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying 1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride?
- Methodological Answer : Synthesis typically involves sulfonylation of 8-chloro-5-isoquinolinesulfonyl chloride with piperazine derivatives under controlled anhydrous conditions. Neutralization of hydrochloric acid by agents like diisopropylethylamine (DIPEA) is critical to isolate the dihydrochloride form . Purification often employs recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel, eluting with dichloromethane/methanol gradients). Purity is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR : H and C NMR in DMSO-d or CDCl to confirm sulfonyl and piperazine moieties. Key signals include aromatic protons (δ 8.5–9.0 ppm) and piperazine CH groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak [M+H] at m/z 375.03 (calculated for CHClNOS) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .
Q. What are the recommended safety protocols for handling and storing this compound?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin/eye contact due to potential irritation .
- Storage : Store in airtight containers at −20°C under inert gas (argon/nitrogen) to prevent hydrolysis. Stability tests indicate degradation >5% after 6 months at room temperature .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Temperature : Conduct sulfonylation at 0–5°C to minimize side reactions (e.g., sulfonate ester formation) .
- Solvent : Use anhydrous THF or DMF for better solubility of intermediates.
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to piperazine ensures complete reaction. Monitor via TLC (R = 0.4 in ethyl acetate/hexane 1:1) .
- Post-Synthesis : Acidify with HCl gas in diethyl ether to precipitate the dihydrochloride salt (yield: ~70–80%) .
Q. How should researchers resolve contradictions in reported solubility and stability data?
- Methodological Answer :
- Solubility Testing : Use a standardized shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol). Conflicting data may arise from polymorphic forms; characterize via XRPD .
- Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Discrepancies may stem from residual moisture; ensure lyophilization post-synthesis .
Q. What strategies are used to study the impact of structural modifications on biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing chloro with fluoro or varying sulfonyl groups) and test in receptor-binding assays (e.g., radioligand displacement for kinase targets) .
- Docking Simulations : Use Schrödinger Maestro to model interactions with target proteins (e.g., SARS-CoV-3CL protease) based on sulfonyl-piperazine pharmacophores .
- In Vitro Testing : Evaluate cytotoxicity (MTT assay) and enzyme inhibition (IC via fluorogenic substrates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
